2-Methoxy-N-(thiazol-5-ylmethyl)pyridin-3-amine

Drug design Medicinal chemistry ADME prediction

Fragment-based screening around thiazole-aminopyridine cores often stalls when subtle regioisomeric or substituent changes abolish target binding. This compound solves that by occupying a distinct, non-interchangeable property space: • XLogP3 1.7 - optimal lipophilicity for hydrophobic pocket probing vs. des-methoxy (1.4) and aniline (2.4) analogs • 5 H-bond acceptors & TPSA 75.3 Ų - richer hydrogen-bond network for ATP-mimetic kinase inhibitor design • 98% purity, global shipping - reliable supply for medicinal chemistry and agrochemical lead optimization

Molecular Formula C10H11N3OS
Molecular Weight 221.28 g/mol
Cat. No. B13245844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-N-(thiazol-5-ylmethyl)pyridin-3-amine
Molecular FormulaC10H11N3OS
Molecular Weight221.28 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC=N1)NCC2=CN=CS2
InChIInChI=1S/C10H11N3OS/c1-14-10-9(3-2-4-12-10)13-6-8-5-11-7-15-8/h2-5,7,13H,6H2,1H3
InChIKeyMIJCLZLQZTYQEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methoxy-N-(thiazol-5-ylmethyl)pyridin-3-amine: A Functionalized Aminopyridine Building Block for Advanced Heterocyclic Synthesis


2-Methoxy-N-(thiazol-5-ylmethyl)pyridin-3-amine (CAS 1339778-56-1) is a heterocyclic organic compound featuring a 2-methoxypyridin-3-amine core linked via a methylene bridge to a thiazole ring at the 5-position [1]. With a molecular formula of C10H11N3OS and a molecular weight of 221.28 g/mol, it is classified as a thiazole-substituted aminopyridine derivative . This compound serves as a versatile synthetic intermediate in medicinal chemistry and agrochemical research, where its unique substitution pattern offers distinct physicochemical and potential pharmacophoric properties relative to des-methoxy, aniline, and regioisomeric analogs.

Heterocyclic synthesis workflow: Aminopyridine-thiazole building block for medicinal chemistry or agrochemical scaffold elaboration.

Physicochemical property space: Reported XLogP3 1.7 and TPSA 75.3 Ų support permeability-solubility balance screening for fragment-based libraries.

Procurement context: Research supplier-specified 98% purity supports batch consistency for SAR studies.

Why 2-Methoxy-N-(thiazol-5-ylmethyl)pyridin-3-amine Cannot Be Replaced by Simple Thiazole-Pyridine Analogs


In-class thiazole aminopyridine compounds cannot be freely interchanged due to the profound impact of subtle structural modifications on their physicochemical and electronic properties. The presence and position of the 2-methoxy substituent on the pyridine ring, as well as the precise connectivity of the thiazole moiety, directly influence critical molecular descriptors such as lipophilicity (XLogP3), topological polar surface area (TPSA), and hydrogen-bond acceptor capacity [1][2]. For example, the 2-methoxy group in the target compound increases the calculated logP by 0.3 units and TPSA by 9.2 Ų compared to its des-methoxy analog [1][2]. Such differences can significantly alter a molecule's permeability, solubility, and target-binding profile, meaning a seemingly close analog may fail entirely in a biological assay or material science application where these parameters are key. The quantitative evidence below confirms that this compound occupies a distinct, non-interchangeable property space.

Lipophilicity
Target compound: Reported XLogP3 1.7
! Des-methoxy analog (XLogP3 1.4): Computed logP shift may alter permeability prediction and assay performance.
Polarity
Target compound: TPSA 75.3 Ų
! Aniline analog (TPSA 62.4 Ų): Reduced TPSA may limit hydrogen-bond capacity and solubility profile in target binding.
Purity
Target compound: Supplier-specified 98% purity
! Lower-purity analogs (95%): May introduce impurities that affect catalytic or biological assay reproducibility.

Quantified Differentiation of 2-Methoxy-N-(thiazol-5-ylmethyl)pyridin-3-amine Against Closest Analogs


Lipophilicity Shift (XLogP3) Compared to Des-Methoxy Analog

The 2-methoxy substituent on the pyridine ring confers a measurable increase in lipophilicity. The target compound exhibits an XLogP3 of 1.7, compared to 1.4 for the des-methoxy analog N-(thiazol-5-ylmethyl)pyridin-3-amine [1][2]. This 0.3 log unit difference represents a roughly 2-fold increase in the octanol-water partition coefficient, which can be decisive for membrane permeability and oral bioavailability predictions in early-stage drug discovery programs [1][2].

Lipophilicity Shift (XLogP3)
Cross-study comparable
Δ 0.3 logP Target more lipophilic

Supports membrane permeability prediction screening.

Computed by XLogP3 3.0; context-dependent for in vitro assay translation.

Drug design Medicinal chemistry ADME prediction

Topological Polar Surface Area (TPSA) Differential Versus Des-Methoxy and Aniline Analogs

TPSA is a critical determinant of a compound's ability to cross biological membranes. The target compound possesses a TPSA of 75.3 Ų, which is 9.2 Ų higher than the des-methoxy pyridine analog (66.1 Ų) and 12.9 Ų higher than the aniline analog 2-methoxy-N-(thiazol-5-ylmethyl)aniline (62.4 Ų) [1][2][3]. The higher TPSA arises from the additional nitrogen in the pyridine ring and the methoxy oxygen, enhancing hydrogen-bond acceptor capacity while keeping the molecule within acceptable limits for oral absorption (<140 Ų) [1][2].

TPSA Differential
Cross-study comparable
Target: 75.3 Ų Des-methoxy: 66.1 Ų Δ +9.2 Ų
Target: 75.3 Ų Aniline: 62.4 Ų Δ +12.9 Ų

Balanced polarity profile for fragment-based screening libraries.

Computed by Cactvs; reported values may shift with conformer.

Property-based design Permeability Blood-brain barrier

Hydrogen-Bond Acceptor Count Advantage Over Des-Methoxy Analog

The target compound possesses 5 hydrogen-bond acceptor sites, compared to 4 for the des-methoxy analog N-(thiazol-5-ylmethyl)pyridin-3-amine [1][2]. This additional acceptor site, provided by the methoxy oxygen, enhances its capacity for directed intermolecular interactions such as hydrogen bonding with a biological target or co-crystal former [1].

H-Bond Acceptor Count
Cross-study comparable
5 vs 4 +1 acceptor site

Supports enhanced molecular recognition potential in target binding.

Data to verify based on specific target co-crystal structures.

Molecular recognition Solubility Crystal engineering

Verified Synthetic Purity (98%) and Batch Consistency from a Major Research Supplier

Fluorochem Ltd., a trusted supplier to institutions including the University of Oxford and the University of Manchester, specifies a minimum purity of 98% for 2-Methoxy-N-(thiazol-5-ylmethyl)pyridin-3-amine (Product Code F714347) . This compares favorably to the 95% purity typically offered for the less-substituted analog N-(thiazol-5-ylmethyl)pyridin-3-amine from multiple vendors . Higher standard purity reduces the likelihood of side reactions or false readouts in sensitive biological or catalytic assays.

Synthetic Purity (98%)
Supplier specified
98% Fluorochem F714347

May reduce downstream purification burden in SAR studies.

Supplier data; independent lot verification recommended.

Reproducibility Procurement specifications Quality control

Procurement Scenarios for 2-Methoxy-N-(thiazol-5-ylmethyl)pyridin-3-amine Based on Verified Differentiation


Fragment-Based Drug Discovery Requiring Fine-Tuned LogP

When a fragment library requires systematic SAR exploration around a thiazole-aminopyridine core, the target compound's XLogP3 of 1.7 provides a distinct lipophilicity anchor point. Its 0.3 logP superiority over the des-methoxy analog [1] makes it the preferred choice for probing hydrophobic binding pockets or improving CNS permeability predictions, without the excessive lipophilicity (XLogP3 2.4) of the aniline analog, which may increase promiscuity or toxicity risk.

Design of Kinase Inhibitor Scaffolds Mimicking ATP Adenine Interactions

The 5 H-bond acceptor sites of this compound, including the methoxy oxygen and thiazole sulfur, offer a richer hydrogen-bonding network than the 4-acceptor des-methoxy analog [1]. This additional interaction capability can be exploited to mimic the adenine moiety of ATP, a common strategy in kinase inhibitor design. The higher TPSA (75.3 Ų) also guides medicinal chemists toward achieving the optimal permeability-solubility balance for oral kinase inhibitors.

Agrochemical Lead Optimization for Improved Cuticular Penetration

In agrochemical research, the logP of an active ingredient is critical for leaf cuticle penetration. The target compound's computed logP of 1.7, intermediate between the des-methoxy analog (1.4) and the aniline analog (2.4) [1], suggests it may provide an optimal balance of lipophilicity for foliar uptake while retaining sufficient water solubility for phloem mobility. This makes it a superior starting scaffold for fungicidal or herbicidal lead optimization compared to analogs at either extreme.

Application
Selection Property
Validation Focus
Fragment-based drug discovery
Computed lipophilicity anchor point (XLogP3 context)
Permeability-solubility balance screening
Kinase inhibitor scaffold design
H-bond acceptor capacity and TPSA range
Target engagement and oral inhibitor property review
Agrochemical lead optimization
Intermediate logP between polar and non-polar analogs
Foliar uptake and phloem mobility model assessment

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